molecular formula C15H16ClNO2S3 B2539426 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane CAS No. 1797573-77-3

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2539426
CAS No.: 1797573-77-3
M. Wt: 373.93
InChI Key: KCTOOURELVDMEP-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a thiazepane derivative characterized by a 1,4-thiazepane core substituted with a 2-chlorophenyl group at position 7 and a thiophen-2-ylsulfonyl moiety at position 4.

Properties

IUPAC Name

7-(2-chlorophenyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S3/c16-13-5-2-1-4-12(13)14-7-8-17(9-11-20-14)22(18,19)15-6-3-10-21-15/h1-6,10,14H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTOOURELVDMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane has promising therapeutic applications due to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains, particularly Gram-positive bacteria. A study demonstrated dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : In vitro assays have shown that the compound can reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential as an anti-inflammatory therapeutic.
  • Anticancer Activity : Investigations into thiazepane derivatives revealed that this compound can induce apoptosis in cancer cell lines through mitochondrial pathway activation, highlighting its potential as an anticancer therapeutic.

The biological activity of this compound is attributed to its structural components that allow it to modulate enzyme activities or receptor functions. The interactions can influence cellular pathways, making it a candidate for further investigation in therapeutic applications.

Industrial Applications

The unique properties of this compound make it useful in developing materials with specific characteristics:

  • Polymer Development : Its chemical structure can be utilized in creating polymers with enhanced properties for industrial applications.
  • Coatings : The compound's stability and reactivity can be advantageous in formulating protective coatings.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy against common pathogens. Results indicated effective inhibition of bacterial growth.
  • Anti-inflammatory Effects : In vitro assays demonstrated significant reduction in inflammatory markers in treated macrophages.
  • Anticancer Research : Recent investigations showed that this compound induces apoptosis in various cancer cell lines through activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

BD79555: 7-(2-Chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

  • Molecular Formula: C₁₈H₁₅ClF₃NOS
  • Molecular Weight : 385.83 g/mol
  • Key Features: The 4-position is substituted with a 2,3,4-trifluorobenzoyl group. Fluorine atoms enhance electronegativity, increasing metabolic stability and membrane permeability compared to the thiophen-2-ylsulfonyl group in the target compound.

BD79692: 7-(4-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide

  • Molecular Formula : C₁₉H₁₈N₆O₃
  • Molecular Weight : 378.38 g/mol
  • Key Features : This compound diverges structurally by replacing the thiazepane core with a tetrazolo-pyrimidine ring. The 4-hydroxyphenyl and 2-methoxyphenyl groups suggest a focus on hydrogen-bonding interactions, contrasting with the chloro-thiophene sulfonyl motif of the target compound. Such differences likely result in distinct pharmacokinetic profiles .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Parameters

Parameter Target Compound BD79555 BD79692
Core Structure 1,4-Thiazepane 1,4-Thiazepane Tetrazolo-pyrimidine
Position 4 Substituent Thiophen-2-ylsulfonyl 2,3,4-Trifluorobenzoyl N/A (different core)
Molecular Weight (g/mol) ~400 (estimated) 385.83 378.38
Key Functional Groups -SO₂-thiophene, -Cl -CO-C₆F₃, -Cl -OH, -OCH₃, -CONH
Potential Bioactivity Neurokinin receptor modulation* GPCR modulation* Kinase inhibition*

*Inferred from structural analogs in and .

Commercial and Research Relevance

The hydrochloride salt of the base 1,4-thiazepane structure (7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride) is widely available from global suppliers (), indicating its utility as a precursor for derivatives like the target compound. Modifications at position 4 (e.g., sulfonyl vs. acyl groups) are strategic choices to optimize drug-like properties, such as solubility or target engagement.

Biological Activity

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a complex organic compound characterized by its unique seven-membered thiazepane ring structure. This compound features a chlorophenyl group at the 7th position and a thiophen-2-ylsulfonyl group at the 4th position, contributing to its distinct chemical and biological properties. The molecular formula is C15H16ClNO2S3C_{15}H_{16}ClNO_2S_3 with a molecular weight of approximately 373.93 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structure allows it to modulate the activity of these targets, potentially leading to various biological effects. This interaction can influence cellular pathways, making it a candidate for therapeutic applications in medicine.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anti-inflammatory Properties : The compound's structure may allow it to inhibit inflammatory pathways.
  • Anticancer Activity : Investigations into thiazepane derivatives have shown promise in targeting cancer cells through apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiazepane derivatives, including this compound, against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria .
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
  • Anticancer Research : A recent investigation into thiazepane derivatives revealed that this compound induced apoptosis in various cancer cell lines through mitochondrial pathway activation, highlighting its potential as an anticancer therapeutic .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialEffective against Gram-positive bacteria; dose-dependent inhibition observed.
Anti-inflammatoryReduces cytokine production in LPS-stimulated macrophages.
AnticancerInduces apoptosis in cancer cell lines via mitochondrial pathways.

Q & A

Q. Key Data :

StepReagents/ConditionsYieldPurity (HPLC)Reference
Core formationHCl/MeOH, 473 K, 4 h85%>95%
SulfonylationP₂S₅, pyridine, reflux72%98%

Basic: How is the molecular conformation and stereochemistry of this compound characterized?

Answer:

  • X-ray crystallography : Resolves boat/chair conformations of the thiazepane ring and dihedral angles between aromatic substituents. For example, a related 1,4-thiazepine derivative showed a boat conformation with a dihedral angle of 53.6° between benzene rings .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonyl group deshielding effects).
    • IR spectroscopy : Confirms sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹.
    • Mass spectrometry : Validates molecular weight (e.g., HRMS or ESI-MS).

Advanced: What computational strategies predict the binding affinity of this compound to CNS targets?

Answer:

  • Molecular docking : Uses software (e.g., AutoDock Vina) to model interactions with GABAₐ receptors or calcium channels, leveraging structural data from related benzothiazepines .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA/GBSA).
  • QSAR models : Correlate substituent effects (e.g., Cl, sulfonyl) with activity using descriptors like logP and topological polar surface area .

Advanced: How do structural modifications at the sulfonyl group influence pharmacological activity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -SO₂-thiophene): Enhance metabolic stability and receptor affinity compared to alkyl sulfonates .
    • Steric effects : Bulky substituents may reduce CNS penetration but improve selectivity for peripheral targets.
  • Case Study : A derivative with a thiophen-2-ylsulfonyl group exhibited 3-fold higher calcium channel blockade than its methylsulfonyl analog in vitro .

Advanced: How can contradictions in reported biological activities of thiazepine derivatives be resolved?

Answer: Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. neuronal primary cells) or endpoint measurements (IC₅₀ vs. EC₅₀).
  • Solution : Standardize protocols (e.g., NIH Guidelines) and validate results using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel activity) .

Basic: What analytical techniques ensure purity and identity of the synthesized compound?

Answer:

  • HPLC : Ascentis® Phenyl-Hexyl columns (C18) with UV detection at 254 nm .
  • Elemental analysis : Matches calculated C, H, N, S content (e.g., ±0.3% deviation) .
  • Melting point : Sharp range (e.g., 422 K for a related compound) confirms crystallinity .

Advanced: What strategies address stereochemical challenges in synthesizing the thiazepane ring?

Answer:

  • Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric catalysis : Employ palladium-catalyzed asymmetric allylic alkylation to control stereocenters .

Advanced: Which in vitro models are suitable for evaluating CNS activity?

Answer:

  • Neuronal cell lines (SH-SY5Y, PC12): Assess neurotoxicity or neuroprotection via MTT assays.
  • Receptor binding assays : Radiolabeled ligands (e.g., [³H]-diazepam for GABAₐ receptor affinity) .
  • Calcium flux assays : FLIPR® systems to measure intracellular Ca²⁺ changes in response to channel modulation .

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